N-(thiophen-2-yl(thiophen-3-yl)methyl)-2-(trifluoromethyl)benzamide
Description
N-(thiophen-2-yl(thiophen-3-yl)methyl)-2-(trifluoromethyl)benzamide is a benzamide derivative featuring a trifluoromethyl (-CF₃) group at the ortho position of the benzoyl moiety and a bis-thiophenylmethyl substituent on the amide nitrogen. This compound combines the electron-withdrawing properties of the -CF₃ group with the π-conjugated thiophene rings, making it a candidate for applications in medicinal chemistry and materials science. The structure is distinct due to the presence of two thiophene rings (at positions 2 and 3) on the methylene group attached to the amide nitrogen, which may enhance steric effects and modulate electronic interactions in biological systems .
Properties
IUPAC Name |
N-[thiophen-2-yl(thiophen-3-yl)methyl]-2-(trifluoromethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12F3NOS2/c18-17(19,20)13-5-2-1-4-12(13)16(22)21-15(11-7-9-23-10-11)14-6-3-8-24-14/h1-10,15H,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEDDYWRGEXZPTH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC(C2=CSC=C2)C3=CC=CS3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12F3NOS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(thiophen-2-yl(thiophen-3-yl)methyl)-2-(trifluoromethyl)benzamide is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article explores its synthesis, biological mechanisms, and relevant research findings.
1. Chemical Structure and Synthesis
The compound features a complex structure characterized by the presence of thiophene rings and a trifluoromethyl group. The synthesis typically involves multi-step reactions, including coupling reactions that yield the desired thiophene derivatives.
Synthesis Overview
- Starting Materials : Thiophene derivatives, trifluoromethylbenzamide.
- Reagents : Coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP).
- Conditions : Reactions are often performed in organic solvents such as dichloromethane under controlled temperatures.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of thiophene derivatives, including the compound . For instance:
- Minimum Inhibitory Concentration (MIC) : The compound demonstrated significant activity against various bacterial strains, with MIC values comparable to established antibiotics. In particular, electron-withdrawing groups like trifluoromethyl enhance its antibacterial activity against resistant strains such as Pseudomonas aeruginosa and Staphylococcus aureus .
Anticancer Activity
The compound has also been investigated for its anticancer properties. Research indicates that thiophene derivatives can inhibit tumor cell growth while sparing normal cells:
- Mechanism of Action : The compound interacts with specific cellular pathways involved in cancer cell proliferation and apoptosis, leading to reduced viability in tumorigenic cell lines while showing minimal effects on non-tumorigenic cells .
3. Case Studies
Several case studies have been conducted to evaluate the efficacy of this compound:
- In Vitro Antimicrobial Study : A study assessed the antimicrobial activity against multiple strains, revealing that modifications in the thiophene structure significantly impacted activity levels.
- Cancer Cell Line Study : Another investigation focused on the growth inhibition of various cancer cell lines, demonstrating potent activity at low concentrations with minimal toxicity to healthy cells.
4. Conclusion
This compound exhibits promising biological activities, particularly in antimicrobial and anticancer domains. Its structural characteristics play a crucial role in its efficacy, suggesting that further exploration could lead to the development of novel therapeutic agents.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Benzamide Core
Compound 1 : N-(2-methoxy-2-(thiophen-3-yl)ethyl)-2-(trifluoromethyl)benzamide (CAS: 1448070-09-4)
- Key Differences :
- The amide nitrogen is substituted with a 2-methoxyethyl group bearing a thiophen-3-yl moiety instead of the bis-thiophenylmethyl group.
- Molecular weight: 329.3 g/mol (vs. estimated ~371 g/mol for the target compound).
- Implications :
Compound 2 : Flutolanil (N-(3-isopropoxyphenyl)-2-(trifluoromethyl)benzamide)
- Key Differences :
- The amide nitrogen is substituted with a 3-isopropoxyphenyl group.
- Lacks thiophene rings; instead, it has an aryl ether group.
- Implications :
Thiophene-Containing Analogues
Compound 3 : 3-(2-sulfanyl-1H-imidazol-1-yl)-N-(thiophen-2-ylmethyl)benzamide (CAS: 1193388-03-2)
- Key Differences :
- Contains a single thiophen-2-ylmethyl group and a sulfanylimidazole substituent at the benzamide's meta position.
Compound 4 : 4-(thiophen-3-yl)-N-(4-(6-(4-(trifluoromethyl)pyridin-2-yl)-2,6-diazaspiro[3.3]heptan-2-yl)butyl)benzamide (9k)
- Key Differences :
- Substituted with a spirocyclic diaza group and a pyridinyl-trifluoromethyl moiety.
- Retains the thiophen-3-yl group but lacks the bis-thiophenylmethyl substitution.
Positional Isomers and Electronic Effects
Compound 5 : N-(2-(tert-Butyl)phenyl)-N-(1-phenyl-2-(pyridin-2-yl)ethyl)-3-(trifluoromethyl)benzamide (6g)
- Key Differences :
- Trifluoromethyl group at the meta position (vs. ortho in the target compound).
- Complex N-substituents include tert-butylphenyl and pyridinylethyl groups.
Structural and Functional Data Table
Research Findings and Implications
- Synthetic Accessibility : The target compound’s bis-thiophenylmethyl group may require multi-step synthesis, involving thiophene functionalization and amide coupling, as seen in analogues from and .
- Biological Activity : Thiophene rings and the -CF₃ group are common in dopamine receptor ligands (e.g., ) and kinase inhibitors. The target compound’s dual thiophene substitution could enhance binding to hydrophobic pockets in enzymes or receptors.
- Physicochemical Properties : The higher molecular weight (~371 g/mol) compared to simpler analogues (e.g., 329.3 g/mol in ) may impact bioavailability, necessitating formulation optimization.
Q & A
Q. What are the most efficient synthetic routes for N-(thiophen-2-yl(thiophen-3-yl)methyl)-2-(trifluoromethyl)benzamide?
- Methodological Answer : The compound can be synthesized via a multi-step approach:
Thiophene coupling : React 2-thiophenecarboxaldehyde and 3-thiophenemethanol under acidic conditions to form the thiophene-substituted methyl intermediate.
Amide bond formation : Use 2-(trifluoromethyl)benzoyl chloride in the presence of a coupling agent (e.g., HATU or DCC) and a base (e.g., DMAP) to introduce the benzamide group.
- Key considerations : Optimize reaction time and temperature to avoid byproducts like trifluoromethyl group hydrolysis. Purification via column chromatography (silica gel, hexane/EtOAc gradient) is recommended .
- Yield : Typical yields range from 40–60% for similar benzamide derivatives .
Q. How should researchers characterize the compound’s structural integrity?
- Methodological Answer :
- NMR spectroscopy : Use and NMR to confirm the presence of thiophene protons (δ 6.8–7.5 ppm) and the trifluoromethyl group (δ 120–125 ppm in NMR).
- Mass spectrometry : High-resolution MS (HRMS) with ESI+ ionization can verify the molecular ion peak (e.g., m/z 385.05 [M+H]).
- X-ray crystallography : For unambiguous confirmation, grow single crystals via slow evaporation in dichloromethane/hexane and refine using SHELXL .
Q. What preliminary assays are recommended to assess biological activity?
- Methodological Answer :
- Lipophilicity : Measure logP values using reverse-phase HPLC to evaluate membrane permeability. The trifluoromethyl group increases logP by ~1.5 units compared to non-fluorinated analogs .
- In vitro cytotoxicity : Screen against cancer cell lines (e.g., HeLa, MCF-7) using MTT assays. Compare IC values with control compounds like 5-fluorouracil.
Advanced Research Questions
Q. How can contradictory data in biological activity be resolved for this compound?
- Methodological Answer :
- Structure-activity relationship (SAR) studies : Synthesize derivatives with modifications to the thiophene or trifluoromethyl groups. For example, replacing the thiophene with pyridine alters electron density and binding affinity .
- Metabolite profiling : Use LC-MS to identify metabolites (e.g., oxidative defluorination) that may explain reduced activity in vivo vs. in vitro .
- Data normalization : Account for batch-to-batch variability by including internal standards (e.g., deuterated analogs) in assays .
Q. What computational tools are suitable for modeling interactions with biological targets?
- Methodological Answer :
- Docking studies : Use AutoDock Vina or Schrödinger Suite to predict binding modes with enzymes like cytochrome P450. The trifluoromethyl group often enhances hydrophobic interactions in active sites .
- MD simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes. Focus on fluorine-mediated hydrogen bonding with backbone amides .
Q. How can crystallization challenges be addressed for structural studies?
- Methodological Answer :
- Co-crystallization : Add co-solvents (e.g., DMSO) to improve crystal lattice formation.
- Twinned data refinement : Use SHELXL’s TWIN command to resolve overlapping reflections caused by thiophene ring flexibility .
- Table : Example crystallographic parameters from related benzamides:
| Parameter | Value | Source |
|---|---|---|
| Space group | P2/c | |
| R-factor | 0.045 |
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
